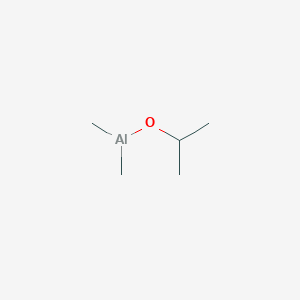
Dimethylaluminium isopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylaluminum i-propoxide is an organoaluminum compound with the chemical formula C₅H₁₃AlO. It is a colorless liquid that is highly reactive and sensitive to moisture and oxygen. This compound is commonly used as a catalyst or reagent in various chemical reactions, particularly in the field of organic synthesis and polymer chemistry .
Métodos De Preparación
Dimethylaluminum i-propoxide can be synthesized through the reaction of dimethylaluminum hydride with isopropanol under an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yield . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to achieve the desired purity levels .
Análisis De Reacciones Químicas
Dimethylaluminum i-propoxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al₂O₃) when exposed to air or oxygen.
Hydrolysis: Reacts rapidly with water to produce dimethylaluminum hydroxide and isopropanol.
Substitution: Can participate in substitution reactions with various organic compounds, often forming new carbon-aluminum bonds
Common reagents used in these reactions include water, oxygen, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethylaluminum i-propoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the deposition of aluminum oxide thin films in atomic layer deposition (ALD) processes
Biology: Employed in the synthesis of biologically active compounds and as a reagent in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as a catalyst in polymerization reactions
Mecanismo De Acción
The mechanism of action of dimethylaluminum i-propoxide involves its ability to form strong bonds with various substrates, facilitating chemical transformations. In ALD processes, it selectively decomposes on specific sites, such as double hydroxyl sites on platinum nanoparticle facets, to form aluminum oxide coatings . This selective decomposition is crucial for achieving precise control over the thickness and composition of the deposited films .
Comparación Con Compuestos Similares
Dimethylaluminum i-propoxide is unique in its reactivity and selectivity compared to other organoaluminum compounds. Similar compounds include:
Trimethylaluminum: Another organoaluminum compound used in ALD processes but with different reactivity and selectivity.
Diethylaluminum ethoxide: Used in similar applications but with distinct chemical properties and reactivity.
Aluminum isopropoxide: Commonly used in organic synthesis and as a catalyst, but with different reactivity compared to dimethylaluminum i-propoxide
Dimethylaluminum i-propoxide stands out due to its specific reactivity and selectivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C5H13AlO |
|---|---|
Peso molecular |
116.14 g/mol |
Nombre IUPAC |
dimethyl(propan-2-yloxy)alumane |
InChI |
InChI=1S/C3H7O.2CH3.Al/c1-3(2)4;;;/h3H,1-2H3;2*1H3;/q-1;;;+1 |
Clave InChI |
HJYACKPVJCHPFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Al](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


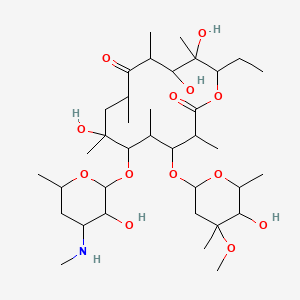
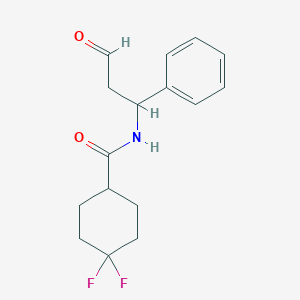
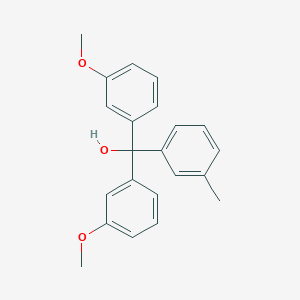
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
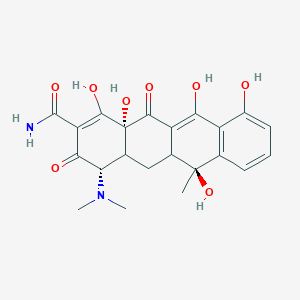
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)

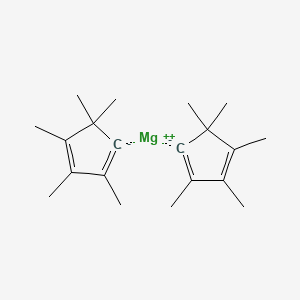
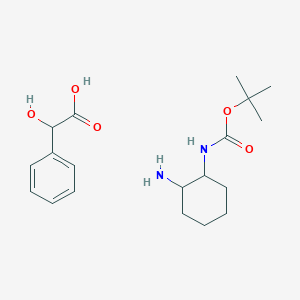
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)

![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
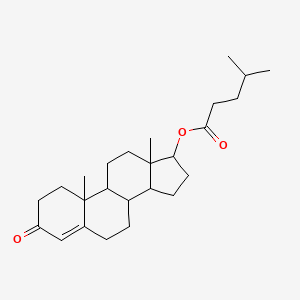
![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)
